Dimethyl quinoline-2,6-dicarboxylate
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Overview
Description
Dimethyl quinoline-2,6-dicarboxylate is a chemical compound belonging to the quinoline family, characterized by its aromatic nitrogen-containing heterocyclic structure. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl quinoline-2,6-dicarboxylate can be synthesized through various methods. One efficient method involves the reaction of aryl amines with dimethyl acetylenedicarboxylate in the presence of molecular iodine as a catalyst in acetonitrile at 80°C. This method is advantageous due to its metal-free nature, high regioselectivity, and eco-friendly catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: Dimethyl quinoline-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2,6-dicarboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological activities, such as anticancer, antibacterial, and antiviral properties .
Scientific Research Applications
Dimethyl quinoline-2,6-dicarboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of dimethyl quinoline-2,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can bind to specific enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- Quinoline-2,4-dicarboxylate
- Quinoline-2,3-dicarboxylate
- Quinoline-2,5-dicarboxylate
Comparison: Dimethyl quinoline-2,6-dicarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other quinoline dicarboxylates, it may exhibit different pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C13H11NO4 |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
dimethyl quinoline-2,6-dicarboxylate |
InChI |
InChI=1S/C13H11NO4/c1-17-12(15)9-4-5-10-8(7-9)3-6-11(14-10)13(16)18-2/h3-7H,1-2H3 |
InChI Key |
XKKNKGRTEYTTPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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